An In-depth Technical Guide to 4-Chloro-3-nitroaniline (CAS Number: 635-22-3)
An In-depth Technical Guide to 4-Chloro-3-nitroaniline (CAS Number: 635-22-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 4-Chloro-3-nitroaniline, a chemical intermediate with applications in the synthesis of dyes and pharmaceuticals.[1] This document consolidates key physicochemical, spectroscopic, and toxicological data, alongside outlines of relevant experimental protocols and workflows.
Physicochemical Properties
4-Chloro-3-nitroaniline is a yellow to tan crystalline solid.[1] It is sparingly soluble in water but demonstrates greater solubility in organic solvents such as ethanol (B145695), acetone, and dimethylformamide.[1]
| Property | Value | Reference |
| CAS Number | 635-22-3 | |
| Molecular Formula | C₆H₅ClN₂O₂ | [2] |
| Molecular Weight | 172.57 g/mol | [3] |
| Appearance | Yellow to tan powder/needles/prisms | [1] |
| Melting Point | 99-101 °C | |
| Vapor Pressure | 0.000485 mm Hg | [1] |
| Water Solubility | 1.04 g/L at 25 °C (estimated) | [1] |
| logP (Octanol-Water Partition Coefficient) | 2.06 | [3] |
| pKa (Conjugate Acid) | 1.87 ± 0.10 (Predicted) | [1] |
Spectroscopic Data
The structural identification of 4-Chloro-3-nitroaniline is supported by various spectroscopic techniques.
| Spectroscopic Data | Key Features | Reference |
| ¹H NMR | Signals corresponding to the aromatic protons. | [4] |
| ¹³C NMR | Resonances for the six aromatic carbon atoms. | |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C-H (aromatic), N-O (nitro group), C=C (aromatic), C-N, and C-Cl functional groups. | [1][3] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. | [1] |
Chemical Synthesis and Purification
The synthesis of 4-Chloro-3-nitroaniline is typically achieved through two primary routes: the nitration of 4-chloroaniline (B138754) or the chlorination of 3-nitroaniline (B104315) under acidic conditions.[1]
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 4-Chloro-3-nitroaniline.
Experimental Protocol: Recrystallization for Purification
Recrystallization is a common method for purifying solid organic compounds.
Objective: To purify crude 4-Chloro-3-nitroaniline.
Materials:
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Crude 4-Chloro-3-nitroaniline
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Ethanol
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Water
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Dissolve the crude 4-Chloro-3-nitroaniline in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Heat the solution gently to ensure all the solid dissolves.
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Slowly add hot water to the solution until it becomes slightly cloudy, indicating the saturation point has been reached.
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Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of pure 4-Chloro-3-nitroaniline should form.
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To maximize crystal formation, the flask can be placed in an ice bath.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold ethanol-water mixture.
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Dry the purified crystals, for example, in a desiccator or a vacuum oven at a low temperature.
Analytical Methods
The purity and concentration of 4-Chloro-3-nitroaniline can be determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Analytical Workflow
The following diagram outlines a typical workflow for the analysis of a sample containing 4-Chloro-3-nitroaniline.
Experimental Protocol: HPLC Analysis
Objective: To determine the purity of a 4-Chloro-3-nitroaniline sample using reverse-phase HPLC.
Instrumentation:
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HPLC system with a UV-Vis detector
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C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
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Acetonitrile (B52724) (HPLC grade)
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Water (HPLC grade)
-
Phosphoric acid or formic acid (for MS compatibility)
-
4-Chloro-3-nitroaniline standard of known purity
Procedure:
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Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water. A common mobile phase could be a 70:30 (v/v) mixture of buffer (water with a small amount of acid like phosphoric acid to control pH) and acetonitrile.
-
Standard Solution Preparation: Accurately weigh a known amount of the 4-Chloro-3-nitroaniline standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
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Sample Preparation: Dissolve a known amount of the 4-Chloro-3-nitroaniline sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Set the UV detector to a wavelength where the analyte has strong absorbance, for example, 220 nm.
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
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Data Analysis: Identify the peak corresponding to 4-Chloro-3-nitroaniline based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve generated from the standards.
Biological Activity and Toxicology
4-Chloro-3-nitroaniline is primarily recognized for its role as a chemical intermediate.[1] Toxicological studies in rats have indicated that the compound can induce hemolytic or Heinz body anemia and testicular atrophy.[2] The toxicity is believed to be similar to that of other aromatic nitro and amino compounds.[2] The metabolism of related compounds, such as 4-chloro-2-nitroaniline, involves the reduction of the nitro group to produce nitroso, hydroxylamine, and amine derivatives, which can interact with biological macromolecules.[5]
At present, there is limited specific information available in the public domain regarding the direct involvement of 4-Chloro-3-nitroaniline in specific biological signaling pathways relevant to drug development. Its utility in this field is primarily as a building block for the synthesis of more complex, pharmacologically active molecules.[1] The metabolism of chloroanilines can involve N-acetylation and hydroxylation.[6]
Potential Metabolic Activation Pathway
The following diagram illustrates a hypothetical metabolic pathway for 4-Chloro-3-nitroaniline, based on the known metabolism of similar nitroaromatic compounds.
Safety and Handling
4-Chloro-3-nitroaniline is classified as toxic. It is fatal if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause damage to organs through prolonged or repeated exposure. It is toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
This guide is intended for informational purposes for qualified scientific professionals and does not constitute a comprehensive safety manual. Always refer to the latest Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. Page loading... [guidechem.com]
- 2. Subchronic oral toxicology of 4-chloro-3-nitroaniline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole - Google Patents [patents.google.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
